Anti-Inflammatory In Vivo ED50 Potency – Compound 3 vs. Diclofenac Sodium
In an acute carrageenan-induced rat paw edema model, compound 3, the thiophene analog corresponding to the target scaffold, showed superior in vivo anti-inflammatory potency compared to diclofenac sodium. The study evaluated ED50 values for six compounds; while compound 6a exhibited the highest potency (ED50 = 0.033 mmol/kg), compound 3, along with compounds 6a, 6c, 9, 10, and 11, demonstrated ED50 values lower (more potent) than diclofenac sodium [1]. This quantitative potency edge over a widely prescribed NSAID underscores the scaffold's therapeutic relevance.
| Evidence Dimension | In vivo anti-inflammatory ED50 potency (acute assay) |
|---|---|
| Target Compound Data | Compound 3 ED50 lower than diclofenac sodium (exact value not reported in abstract; comparative direction reported) |
| Comparator Or Baseline | Diclofenac sodium (ED50 not specified in abstract; however, all six evaluated compounds were more potent) |
| Quantified Difference | Compound 3 > diclofenac sodium in potency (ED50 direction only) |
| Conditions | Carrageenan-induced rat paw edema acute anti-inflammatory assay |
Why This Matters
The quantitative potency advantage over diclofenac sodium—a clinical NSAID—positions this scaffold as a credible starting point for lead optimization programs where superior efficacy at lower doses is a primary selection criterion.
- [1] El-Shoukrofy MS, Abd El Razik HA, AboulWafa OM, Bayad AE, El-Ashmawy IM. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorg Chem. 2019 Apr;85:541-557. View Source
